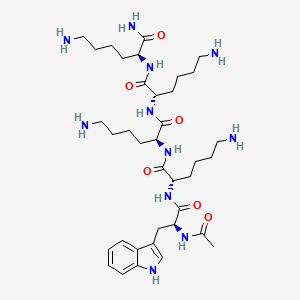
N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is a complex peptide compound It is composed of multiple amino acids, including tryptophan and lysine, which are essential for various biological functions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reaction: Each amino acid is activated using reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and then coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale SPPS, utilizing automated peptide synthesizers to ensure high yield and purity. The process would be optimized for efficiency, including the use of high-throughput purification techniques like HPLC (high-performance liquid chromatography).
化学反応の分析
Types of Reactions
N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino groups in lysine residues can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Acylation reagents like acetic anhydride or alkylating agents like methyl iodide.
Major Products
Oxidation: Kynurenine derivatives.
Reduction: Reduced peptide with intact lysine residues.
Substitution: Acylated or alkylated peptide derivatives.
科学的研究の応用
N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic effects, including radioprotection and neuroprotection
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
N-Acetyl-L-tryptophan: Known for its radioprotective and neuroprotective properties
N-Acetyl-L-alanyl-L-glutamine: Used in nutritional supplements and medical applications.
Uniqueness
N-Acetyl-L-tryptophyl-L-lysyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct biological activities and potential therapeutic applications.
特性
CAS番号 |
189316-28-7 |
|---|---|
分子式 |
C37H63N11O6 |
分子量 |
758.0 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C37H63N11O6/c1-24(49)44-32(22-25-23-43-27-13-3-2-12-26(25)27)37(54)48-31(17-7-11-21-41)36(53)47-30(16-6-10-20-40)35(52)46-29(15-5-9-19-39)34(51)45-28(33(42)50)14-4-8-18-38/h2-3,12-13,23,28-32,43H,4-11,14-22,38-41H2,1H3,(H2,42,50)(H,44,49)(H,45,51)(H,46,52)(H,47,53)(H,48,54)/t28-,29-,30-,31-,32-/m0/s1 |
InChIキー |
LYXDICXZXYCOAN-XDIGFQIYSA-N |
異性体SMILES |
CC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N |
正規SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1,1,1-trifluoro-3-[4-(1,1,3,3-tetramethylbutyl)phenoxy]-](/img/structure/B14245486.png)
![6-[6-([1,1'-Biphenyl]-4-yl)-4-phenyl-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14245495.png)
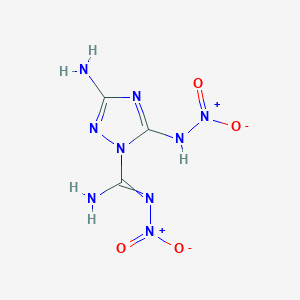
![2,3-Bis[(4-methoxyphenyl)methyl]butanedinitrile](/img/structure/B14245502.png)
![N-[5-(2-Cyclohexylamino-4-pyridyl)-4-(3-methylphenyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14245505.png)
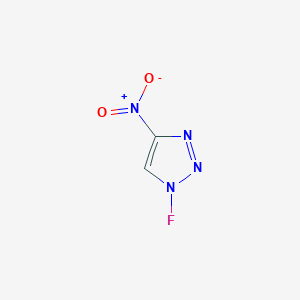

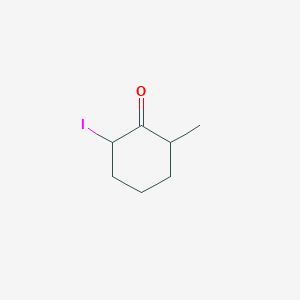
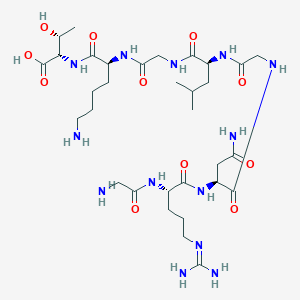
![2H-Pyrido[1,2-a]pyrimidin-2-one, 4,7-dimethyl-](/img/structure/B14245524.png)
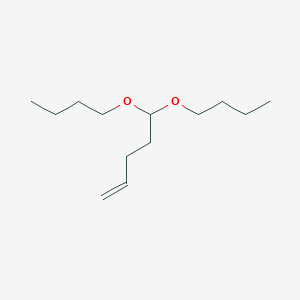
![Cyclohexanecarboxamide, N-[[(4-methylphenyl)sulfonyl]phenylmethyl]-](/img/structure/B14245546.png)
![[1-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B14245549.png)

